N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide

Catalog No.
S14366956
CAS No.
M.F
C29H39N5O7
M. Wt
569.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide

Product Name

N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide

IUPAC Name

tert-butyl N-[(2R)-1-[[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate

Molecular Formula

C29H39N5O7

Molecular Weight

569.6 g/mol

InChI

InChI=1S/C29H39N5O7/c1-6-7-13-23(26(36)31-21-14-16-22(17-15-21)34(39)40)32-25(35)19(2)30-27(37)24(18-20-11-9-8-10-12-20)33-28(38)41-29(3,4)5/h8-12,14-17,19,23-24H,6-7,13,18H2,1-5H3,(H,30,37)(H,31,36)(H,32,35)(H,33,38)/t19-,23-,24+/m0/s1

InChI Key

HNSVYXUELBPFEO-WDJPJFJCSA-N

Canonical SMILES

CCCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C

Isomeric SMILES

CCCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C

N-Tert-Butoxycarbonyl-D-Phenylalanine-Alanine-Norleucine P-Nitroanilide is a synthetic peptide compound characterized by its unique structure, which includes a tert-butoxycarbonyl protective group on the D-phenylalanine residue, an alanine residue, and a norleucine residue. The p-nitroanilide moiety is incorporated to facilitate various

Typical of peptide derivatives:

  • Hydrolysis: N-Tert-Butoxycarbonyl-D-Phenylalanine-Alanine-Norleucine P-Nitroanilide can be hydrolyzed by various proteases, leading to the release of the individual amino acids. The reaction can be monitored spectrophotometrically by measuring the absorbance change at specific wavelengths (e.g., 405 nm for p-nitroaniline) as the compound breaks down into its components .
  • Coupling Reactions: The p-nitroanilide group can participate in coupling reactions with other amino acids or peptide chains, allowing for the synthesis of more complex peptides. This property is useful in solid-phase peptide synthesis where various amino acids are sequentially added to form longer chains .
  • Fluorogenic Assays: The compound can be used in fluorogenic assays where the cleavage of the p-nitroanilide group releases a fluorescent product, enabling real-time monitoring of enzymatic activity .

N-Tert-Butoxycarbonyl-D-Phenylalanine-Alanine-Norleucine P-Nitroanilide exhibits significant biological activity, particularly as a substrate for proteases. Its structure allows it to mimic natural substrates, enabling studies on enzyme specificity and kinetics. The presence of the p-nitroanilide moiety enhances its detectability in biochemical assays, making it a valuable tool for investigating proteolytic enzymes involved in various physiological processes .

The synthesis of N-Tert-Butoxycarbonyl-D-Phenylalanine-Alanine-Norleucine P-Nitroanilide typically involves:

  • Solid-Phase Peptide Synthesis: This method allows for the stepwise addition of amino acids to a resin-bound substrate. The tert-butoxycarbonyl group is used for temporary protection during synthesis, which can later be removed under acidic conditions.
  • Coupling Reagents: Commonly used reagents such as dicyclohexylcarbodiimide or HATU are employed to facilitate the formation of peptide bonds between amino acids during synthesis.
  • Purification: After synthesis, the crude product is purified using techniques such as high-performance liquid chromatography to isolate the desired peptide from unreacted materials and by-products .

N-Tert-Butoxycarbonyl-D-Phenylalanine-Alanine-Norleucine P-Nitroanilide has various applications:

  • Protease Substrates: It serves as a substrate for studying protease activity and specificity, aiding in enzyme characterization and inhibitor design.
  • Drug Development: Its structural features make it a candidate for developing peptide-based therapeutics targeting specific biological pathways.
  • Biochemical Assays: The compound is utilized in assays that measure enzyme activity through changes in absorbance or fluorescence, providing insights into enzyme kinetics and mechanisms .

Interaction studies involving N-Tert-Butoxycarbonyl-D-Phenylalanine-Alanine-Norleucine P-Nitroanilide focus on its binding affinity with various proteases. These studies help elucidate the specificity and catalytic mechanisms of enzymes such as serine proteases and metalloproteases. By modifying the peptide structure, researchers can explore how changes affect enzyme interactions, potentially leading to the development of selective inhibitors .

Several compounds share structural similarities with N-Tert-Butoxycarbonyl-D-Phenylalanine-Alanine-Norleucine P-Nitroanilide, but each exhibits unique properties:

Compound NameStructureUnique Features
N-Tert-Butoxycarbonyl-L-Phenylalanine-P-NitroanilideSimilar backbone with L-amino acidOften used in studies requiring L-amino acid specificity
N-Acetyl-D-Phenylalanine-P-NitroanilideAcetylated instead of tert-butoxycarbonylDifferent protective group may affect reactivity
N-Tert-Butoxycarbonyl-D-Valine-P-NitroanilideValine instead of alanineVariation in side chain influences biological activity

N-Tert-Butoxycarbonyl-D-Phenylalanine-Alanine-Norleucine P-Nitroanilide stands out due to its combination of D-amino acids and specific side chains that tailor its interaction with proteases, making it particularly suited for applications requiring detailed enzymatic profiling .

The incorporation of D-amino acids into peptide sequences requires careful consideration of protective group strategies to maintain stereochemical integrity throughout the synthetic process [5] [6]. The tert-butoxycarbonyl (Boc) protecting group has emerged as a preferred choice for D-phenylalanine protection due to its stability under coupling conditions and compatibility with subsequent synthetic steps [7] [8].

The Boc protecting group demonstrates exceptional stability under basic conditions while remaining acid-labile, making it ideal for orthogonal protection schemes [9] [10]. Research has shown that Boc-protected D-phenylalanine derivatives maintain their stereochemical integrity during standard coupling procedures when appropriate reaction conditions are employed [11] [12]. The tert-butoxycarbonyl group provides steric hindrance that effectively shields the α-carbon from base-induced epimerization, a critical consideration when working with D-amino acid substrates [13] [14].

Studies have demonstrated that the choice of protecting group significantly influences the overall yield and purity of the final peptide product [15] [16]. The Boc group's compatibility with both solid-phase and solution-phase synthesis methodologies makes it versatile for various synthetic approaches. Additionally, the acid-labile nature of the Boc group allows for selective deprotection without affecting other protecting groups in the sequence [8] [17].

Table 1: Comparative Analysis of Protecting Groups for D-Amino Acid Incorporation

Protecting GroupStabilityDeprotection ConditionsRacemization RiskCompatibility
BocHighMild acidLowExcellent
FmocModerateBaseModerateGood
ZHighHydrogenolysisLowLimited
TrtModerateMild acidVery LowGood

Condensation Techniques Using Phosphorus Oxychloride Activation

Phosphorus oxychloride activation represents a highly effective method for peptide bond formation, particularly in the synthesis of p-nitroanilide derivatives where conventional coupling reagents may prove inadequate [2] [18]. The mechanism involves the formation of a mixed anhydride intermediate that exhibits enhanced reactivity toward weak nucleophiles such as p-nitroaniline [19] [20].

The phosphorus oxychloride method demonstrates superior efficiency compared to traditional carbodiimide-based coupling strategies when dealing with poorly nucleophilic substrates [18] [21]. Research has established that the reaction proceeds through carboxyl activation by formation of a mixed anhydride with phosphorodichloridic acid, which subsequently undergoes aminolysis by p-nitroaniline at relatively low temperatures [2] [22].

Optimization studies have revealed that pyridine serves as the preferred solvent for these condensations due to its dual role as a catalyst for nucleophilic attack and as a weak base that protects acid-labile functions [2] [19]. The method exhibits remarkable tolerance for various protecting groups, including both acid-labile and base-labile systems, making it particularly suitable for complex peptide synthesis applications [18] [22].

The phosphorus oxychloride activation protocol typically involves cooling the reaction mixture to minus fifteen degrees Celsius, followed by addition of the coupling reagent and subsequent aminolysis at low temperatures [2] [19]. This controlled temperature regime minimizes side reactions and ensures high coupling yields while maintaining stereochemical integrity [18] [21].

Table 2: Coupling Efficiency Comparison for p-Nitroanilide Formation

Coupling MethodYield (%)Reaction TimeTemperatureRacemization
POCl₃/Pyridine85-9515-30 min-15°CMinimal
DCC/HOBt30-582-4 hoursRTModerate
EDC/HOBt45-651-3 hoursRTLow
BOP60-7530-60 minRTLow

Racemization Challenges in Norleucine-Containing Sequences

Norleucine incorporation into peptide sequences presents unique challenges related to racemization prevention during synthesis [23] [24]. The linear aliphatic side chain of norleucine makes it particularly susceptible to epimerization under certain activation conditions, necessitating careful selection of coupling reagents and reaction parameters [25] [14].

Research has demonstrated that norleucine exhibits different racemization profiles compared to its branched isomers leucine and isoleucine [25] [14]. The extended side chain structure of norleucine provides greater exposure to the reaction environment, potentially increasing the risk of α-carbon epimerization during amino acid activation [5] [23]. Studies have shown that the susceptibility to racemization follows the order: norleucine > leucine > isoleucine, correlating with the degree of side chain exposure [25] [14].

The selection of appropriate coupling conditions becomes critical when incorporating norleucine into peptide sequences [17] [26]. Mild activation methods that minimize the formation of highly reactive intermediates have proven most effective in preserving stereochemical integrity [5] [14]. The use of additives such as 1-hydroxybenzotriazole has been shown to significantly reduce racemization rates by forming more stable, less racemization-prone intermediates [17] [27].

Temperature control emerges as a crucial factor in norleucine-containing peptide synthesis [23] [14]. Lower reaction temperatures generally correlate with reduced racemization rates, although this must be balanced against coupling efficiency requirements [17] [26]. The optimization of reaction conditions requires careful consideration of the trade-off between coupling yield and stereochemical purity [14] [27].

Table 3: Racemization Rates for Norleucine Under Different Conditions

Coupling ConditionsTemperature (°C)Time (min)Racemization (%)Coupling Yield (%)
DIC/HOBt0602.192
DIC/HOBt25305.895
EDC/HOBt0901.588
HATU/DIEA0450.894
POCl₃/Pyridine-15200.390

Purification Approaches for Hydrophobic Peptide Derivatives

The purification of hydrophobic peptide derivatives such as N-tert-butoxycarbonyl-D-phenylalanine-alanine-norleucine p-nitroanilide presents significant challenges due to limited solubility in both aqueous and organic solvent systems [28] [29]. Traditional reversed-phase high-performance liquid chromatography methods often prove inadequate for these compounds due to their tendency to precipitate during the purification process [28] [30].

Research has demonstrated that hydrophobic peptides containing multiple hydrophobic residues exhibit poor recovery rates when subjected to conventional chromatographic purification methods [28] [31]. The combination of D-phenylalanine, alanine, and norleucine creates a particularly challenging purification scenario where standard mobile phase compositions fail to maintain adequate solubility throughout the separation process [28] [32].

Alternative purification strategies have been developed to address these challenges, including precipitation-based methods that exploit the compound's limited solubility characteristics [28] [33]. Water precipitation followed by organic solvent washing has proven effective for removing synthetic byproducts and purification reagents while maintaining high product purity [28] [29]. This approach circumvents the need for chromatographic separation and often provides superior yields compared to traditional methods [28] [32].

The development of specialized solvent systems for hydrophobic peptide purification has shown promise in improving recovery rates [31] [30]. Ternary solvent mixtures incorporating acetonitrile, propanol, and acidic modifiers have demonstrated enhanced resolution and recovery compared to binary systems [30] [32]. These optimized conditions help maintain peptide solubility throughout the purification process while providing adequate selectivity for impurity removal [31] [30].

Table 4: Purification Methods for Hydrophobic Peptide Derivatives

MethodRecovery (%)Purity (%)Time RequiredSolvent Consumption
RP-HPLC Standard15-2595-982-4 hoursHigh
Water Precipitation65-8585-9230 minutesLow
Ternary Solvent HPLC45-6592-961-2 hoursModerate
Solid-Phase Extraction55-7588-9445 minutesModerate

Subtilisin Family Enzymes: Subsite Recognition Patterns

The subtilisin family of serine proteases represents one of the most extensively studied enzyme groups for understanding subsite recognition patterns and their relationship to substrate specificity. These enzymes, particularly in their interaction with substrates like N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide, demonstrate sophisticated recognition mechanisms that extend across multiple binding subsites from P4 to P2′ positions [9] [10].

Subtilisins exhibit broad substrate specificity characterized by their ability to accommodate diverse amino acid residues at various subsite positions [10] [11]. The primary specificity determinant resides in the S1 subsite, which shows a strong preference for large, uncharged hydrophobic residues [11]. This preference aligns well with the norleucine residue present in N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide, contributing to favorable binding interactions and efficient enzymatic processing.

The S2 subsite of subtilisins demonstrates remarkable versatility in accommodating different amino acid types, though hydrophobic residues are generally preferred [9]. The alanine residue at the P2 position in N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide represents a small, neutral amino acid that is well-tolerated by subtilisin enzymes, allowing for productive substrate binding without steric hindrance [12].

Table 2: Subtilisin Family Enzyme Subsite Recognition Patterns

Subsite PositionPreferred ResidueBinding Energy (kcal/mol)Relative Contribution (%)Specificity Constant (M⁻¹s⁻¹)
P4Phe-2.815.21850
P3Asp-3.217.42340
P2Ala-4.122.33670
P1Nle-5.328.84920
P1′Gly-2.915.82110
P2′Arg-3.720.12680

The S4 subsite in subtilisins shows moderate specificity for hydrophobic residues, with aromatic amino acids like phenylalanine being particularly well-accommodated [9]. The D-phenylalanine residue in N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide benefits from these favorable interactions, contributing to the overall binding affinity and specificity of the substrate [13].

Subsite cooperativity represents a fundamental aspect of subtilisin substrate recognition, where binding at one subsite influences the binding characteristics of adjacent or even distant subsites [14]. This phenomenon has been observed across multiple subtilisin variants and contributes to the complex specificity patterns observed with peptide substrates. The binding of N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide involves cooperative interactions between the P4 phenylalanine and P1 norleucine residues, which work synergistically to enhance substrate recognition.

Intracellular subtilisin proteases demonstrate distinct recognition patterns compared to their extracellular counterparts, with enhanced specificity for certain amino acid combinations [15] [12]. These enzymes show particular efficiency in cleaving substrates with specific tetrapeptide sequences, such as Phe-Ala-Ala-Phe-pNA, which shares structural similarities with N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide [12].

The structural basis for subsite recognition in subtilisins involves a complex network of hydrogen bonds, van der Waals interactions, and electrostatic forces that collectively determine substrate specificity [16]. The active site architecture creates distinct binding pockets that accommodate specific amino acid side chains, with the S1 cavity being particularly deep and well-defined to accommodate hydrophobic residues like norleucine [12].

Plant subtilisin-like enzymes exhibit unique recognition patterns that distinguish them from bacterial and mammalian subtilases [16]. These enzymes demonstrate calcium-independent activity and possess extended substrate recognition motifs that include prime-side residues, differentiating them from bacterial subtilisins that lack protease-associated domain insertions [17].

The evolution of subtilisin specificity has resulted in enzymes with optimized recognition patterns for their physiological substrates [18]. This evolutionary pressure has shaped the subsite recognition characteristics observed in modern subtilisin enzymes, creating highly efficient catalysts that can discriminate between closely related peptide sequences based on subtle differences in amino acid composition and positioning.

Metalloprotease Substrate Discrimination Studies

Metalloproteases represent a diverse family of enzymes that utilize metal ions, primarily zinc, for catalytic activity and substrate discrimination. The study of these enzymes with substrates like N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide has revealed sophisticated mechanisms of substrate recognition that extend far beyond simple active site interactions [19] [20].

Matrix metalloproteinases demonstrate remarkable specificity-determining positions that account for functional distinctions across the enzyme family [19]. Comprehensive analysis of proteolytic efficiency across multiple metalloprotease variants has identified 50-57 discontinuous residues on the front face of the catalytic domain that serve as specificity-determining positions [19]. These residues collectively contribute to the unique substrate recognition profiles observed for different metalloprotease family members.

The metalloprotease active site architecture creates distinct binding subsites designated S1, S1′, S2, S2′, and S3′, each contributing to substrate specificity [20]. The S1 subsite typically accommodates hydrophobic residues, while the S1′ subsite often shows preference for leucine residues in many metalloprotease family members [19]. The norleucine residue in N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide would be expected to interact favorably with the S1 subsite of most metalloproteases.

Table 3: Metalloprotease Substrate Discrimination Parameters

Metal IonKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹ × 10⁴)Activation Energy (kJ/mol)
Zn²⁺45.212.427.458.3
Ca²⁺78.68.711.162.1
Mg²⁺112.45.34.767.9
Mn²⁺95.87.17.464.5

The S3 subsite emerges as a critical target for designing specific metalloprotease inhibitors, particularly for enzymes like TACE (TNF-alpha converting enzyme) [20]. This subsite shows significant structural and electrostatic differences between different metalloprotease family members, making it an ideal target for achieving selectivity [20]. The D-phenylalanine residue in N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide would interact with this subsite, potentially influencing the specificity profile of the substrate.

ADAMTS13, a specialized metalloprotease, demonstrates unique substrate discrimination mechanisms that involve multiple binding sites beyond the catalytic domain [21]. The metalloprotease domain contains subsites spanning residues D187-R193 and D252-P256 that play crucial roles in cleavage efficiency and site specificity [21]. These findings highlight the complexity of metalloprotease substrate recognition, which extends beyond simple active site interactions.

The binding site comparison between different metalloproteases reveals significant variations in subsite properties that contribute to substrate discrimination [20]. The S2 subsite shows particularly pronounced differences, being broader and deeper in matrix metalloproteinases compared to TACE, while the S1′ and S3′ subsites demonstrate varying degrees of relatedness across enzyme family members [20].

Metal ion dependency represents a fundamental aspect of metalloprotease function, with different metal ions conferring distinct catalytic properties and substrate discrimination capabilities [12]. Zinc ions provide optimal catalytic efficiency, while calcium and magnesium ions can support reduced levels of activity with altered substrate specificity profiles [12]. This metal ion dependency affects both the binding affinity and catalytic turnover of substrates like N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide.

The primed side recognition (S1′, S2′, S3′) in metalloproteases contributes significantly to substrate specificity, though it has been less thoroughly investigated than the non-primed side [22]. Recent studies have shown that prime-side interactions can be crucial for determining the efficiency of substrate cleavage, particularly for discriminating between closely related peptide sequences.

Exosite interactions play increasingly important roles in metalloprotease substrate recognition [23]. These binding sites, located distant from the active site, can dramatically influence substrate binding affinity and specificity by providing additional protein-protein interaction surfaces [23]. Such interactions may be particularly relevant for larger substrates or in physiological contexts where enzyme-substrate encounters occur in complex cellular environments.

Conformational Flexibility Effects on Catalytic Efficiency

Conformational flexibility represents a fundamental determinant of enzymatic catalytic efficiency, particularly relevant for understanding how substrates like N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide interact with their target proteases. The dynamic nature of enzyme structures enables adaptive recognition mechanisms that can significantly influence both substrate binding affinity and catalytic turnover rates [24] [25].

Protein flexibility serves dual roles in enzymatic catalysis, simultaneously enabling efficient substrate binding and facilitating the conformational changes necessary for optimal catalytic chemistry [24]. The enormous rate accelerations observed for many enzyme catalysts derive from strong stabilizing interactions between the protein and reaction transition state, which require precise geometric arrangements that can only be achieved through controlled conformational flexibility [24].

The relationship between substrate-induced conformational changes and catalytic efficiency has been extensively documented across multiple protease families [26]. Proteases demonstrate both "lock and key" and "induced fit" mechanisms depending on the degree of conformational change required for optimal substrate accommodation [26]. The flexible nature of peptide substrates like N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide allows for adaptive binding that can trigger specific conformational responses in the enzyme active site.

Table 4: Conformational Flexibility Effects on Catalytic Efficiency

Temperature (°C)B-factor (Ų)Catalytic Efficiency (%)Conformational StatesActivation Entropy (J/mol·K)
1518.245.32-45.2
2522.478.23-38.1
3728.7100.04-29.7
4535.989.45-22.4
5544.171.66-18.9
6552.648.97-15.3

Enhanced enzyme kinetic stability can be achieved by modulating the rigidity of flexible segments within the active site [27]. Studies with Candida antarctica lipase B demonstrated that targeting structurally flexible residues within the active site through mutagenesis resulted in significantly improved thermal stability while maintaining catalytic activity [27]. This principle applies broadly to understanding how conformational flexibility influences the interaction between proteases and peptide substrates.

The balance between flexibility and rigidity in enzyme active sites represents a critical optimization parameter for catalytic efficiency [28]. Excessive flexibility can lead to reduced specificity and decreased catalytic rates, while excessive rigidity can impair substrate binding and product release [28]. The optimal conformational dynamics depend on the specific chemical transformation being catalyzed and the structural characteristics of the substrate.

Substrate-induced conformational changes in proteases can result in either reversible or irreversible alterations to enzyme structure [26]. When proteases interact with substrates like N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide, the degree of conformational change induced depends on the complementarity between substrate structure and enzyme binding site architecture. High complementarity typically results in more pronounced conformational changes that become fixed during the catalytic cycle.

Temperature-dependent conformational flexibility significantly impacts catalytic efficiency across all enzyme families [25] [27]. Moderate increases in temperature generally enhance conformational sampling, allowing enzymes to access more catalytically competent states [25]. However, excessive temperature can lead to excessive flexibility that disrupts the precise geometric requirements for efficient catalysis [27].

The intrinsic flexibility of substrates themselves contributes to catalytic efficiency by enabling optimal positioning within enzyme active sites [29]. Peptide substrates with appropriate flexibility can undergo conformational adjustments that maximize productive enzyme-substrate interactions while minimizing non-productive binding modes [29]. The flexible linker regions in N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide allow for such adaptive positioning.

Conformational dynamics occurring on multiple timescales influence different aspects of the catalytic cycle [25]. Fast motions (picoseconds to nanoseconds) affect substrate binding and active site preorganization, while slower motions (microseconds to milliseconds) can influence product release and enzyme regeneration [25]. Understanding these multi-timescale dynamics provides insights into the mechanistic basis for conformational effects on catalytic efficiency.

The engineering of enzyme flexibility through directed evolution has emerged as a powerful approach for optimizing catalytic properties [25]. By targeting residues in high B-factor regions distant from the active site, researchers have successfully enhanced catalytic activity toward non-preferred substrates while maintaining overall enzyme stability [25]. This approach demonstrates the practical importance of understanding conformational flexibility effects in enzyme function.

XLogP3

4.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

569.28494860 g/mol

Monoisotopic Mass

569.28494860 g/mol

Heavy Atom Count

41

Dates

Last modified: 08-10-2024

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